

solubility of barium lead chromate in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium;lead

Cat. No.: B14594032

[Get Quote](#)

An in-depth guide to the aqueous solubility of barium lead chromate solid solutions, prepared for researchers, scientists, and drug development professionals.

Introduction

Barium lead chromate, often encountered as a solid solution with the general formula $(\text{Ba}_x, \text{Pb}_{1-x})\text{CrO}_4$, is a sparingly soluble inorganic pigment. Its solubility in aqueous media is a critical parameter in various fields, including environmental science, toxicology, and materials science. Understanding the dissolution behavior of this compound is essential for assessing its bioavailability, environmental fate, and potential applications. This guide provides a comprehensive overview of the aqueous solubility of barium lead chromate, focusing on the properties of its constituent components, barium chromate (BaCrO_4) and lead chromate (PbCrO_4). The solubility of the solid solution is complex and is influenced by the molar ratio of barium to lead, as well as other physicochemical parameters.

Quantitative Solubility Data

The solubility of the barium lead chromate solid solution is best understood by examining the solubility of its individual components. A single solubility product (K_{sp}) is not applicable to the mixed solid; instead, the dissolution is governed by the respective K_{sp} values of BaCrO_4 and PbCrO_4 and the composition of the solid.

Below is a summary of the solubility data for barium chromate and lead chromate at 25°C, unless otherwise specified.

Compound	Formula	Molar Mass (g/mol)	Ksp at 25°C	Molar Solubility (mol/L)	Solubility (g/L)	Solubility (mg/100 mL)
Barium Chromate	BaCrO ₄	253.37	1.2 x 10 ⁻¹⁰ ^{[1][2]}	1.1 x 10 ⁻⁵ ^{[3][4]}	2.8 x 10 ⁻³ ^[3]	0.28 ^[5]
Lead(II) Chromate	PbCrO ₄	323.2	1.8 x 10 ⁻¹⁴ ^[6]	1.34 x 10 ⁻⁷ ^[6]	4.3 x 10 ⁻⁵	4.3 x 10 ⁻³

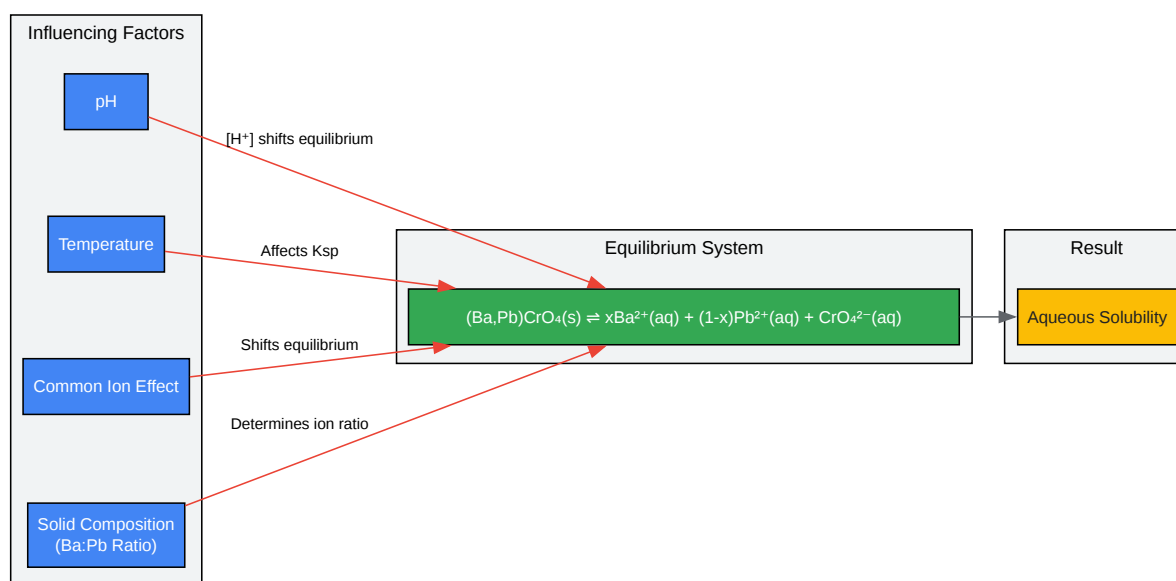
Note: The solubility values are calculated from the Ksp and may vary slightly depending on experimental conditions.

Factors Influencing Solubility

The aqueous solubility of barium lead chromate is not static and is influenced by several key factors:

- pH:** The solubility of chromate salts increases significantly in acidic solutions.^{[5][7][8]} The chromate ion (CrO₄²⁻) is the conjugate base of the weak chromic acid. In the presence of H⁺ ions, the chromate ions are converted to dichromate ions (Cr₂O₇²⁻), shifting the solubility equilibrium towards dissolution as described by Le Chatelier's principle.^[8] $2 \text{ BaCrO}_4(\text{s}) + 2 \text{ H}^+(\text{aq}) \rightleftharpoons 2 \text{ Ba}^{2+}(\text{aq}) + \text{Cr}_2\text{O}_7^{2-}(\text{aq}) + \text{H}_2\text{O}(\text{l})$ ^[5]
- Common Ion Effect:** The solubility of (Ba,Pb)CrO₄ decreases in a solution that already contains a common ion, either Ba²⁺, Pb²⁺, or CrO₄²⁻, from another source.^[9] The presence of the common ion shifts the dissolution equilibrium to the left, favoring the solid phase and thus reducing solubility.^[9]
- Temperature:** While data for the mixed solid is scarce, the solubility of most solids in water increases with temperature. However, the exact dependence needs to be determined experimentally.
- Ionic Strength:** The presence of other ions in the solution that are not common to the precipitate can increase the solubility through the effect of ionic strength.

- Solid Phase Composition (Ba:Pb Ratio): The molar ratio of barium to lead in the solid solution will directly impact the equilibrium concentrations of Ba^{2+} and Pb^{2+} in the solution. The component with the higher K_{sp} (in this case, barium chromate) will tend to be more soluble.^[10]



[Click to download full resolution via product page](#)

Caption: Factors affecting the solubility of $(\text{Ba,Pb})\text{CrO}_4$.

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble salt like barium lead chromate requires precise experimental techniques. Below are detailed methodologies for common approaches.

Protocol 1: Equilibrium and Molar Solubility Determination via Atomic Spectroscopy

This method is considered a standard for determining the molar solubility by measuring the equilibrium concentration of the metal cations in a saturated solution.

Objective: To determine the molar solubility of (Ba,Pb)CrO₄ in a defined aqueous medium.

Materials:

- (Ba,Pb)CrO₄ solid of known composition
- Deionized water or buffer solution of desired pH
- Thermostatically controlled shaker/incubator
- Centrifuge and/or filtration apparatus (e.g., 0.22 μm syringe filters)
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Flame Atomic Absorption Spectroscopy (FAAS)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Volumetric flasks and pipettes
- Trace metal grade nitric acid

Procedure:

- Preparation of Saturated Solution: Add an excess amount of the (Ba,Pb)CrO₄ solid to a known volume of the aqueous solution (e.g., deionized water or buffer). The excess solid is crucial to ensure equilibrium with a saturated solution.
- Equilibration: Seal the container and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, separate the solid phase from the aqueous phase. This can be achieved by:
 - Centrifugation: Centrifuge the suspension at high speed to pellet the solid.

- Filtration: Carefully filter the solution using a membrane filter (e.g., 0.22 μm) that will not adsorb the ions of interest. This step must be performed quickly to avoid temperature changes that could alter solubility.
- Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (the saturated solution). Acidify the sample with trace metal grade nitric acid to prevent precipitation and to match the matrix of the calibration standards. Dilute the sample as necessary to fall within the linear range of the analytical instrument.
- Quantitative Analysis: Analyze the concentrations of Ba^{2+} and Pb^{2+} in the prepared sample using a calibrated ICP-MS or FAAS instrument.[\[11\]](#)[\[12\]](#)[\[13\]](#) These techniques offer high sensitivity for detecting low concentrations of metals.[\[12\]](#)[\[13\]](#)
- Calculation of Molar Solubility: The molar concentrations of Ba^{2+} and Pb^{2+} in the saturated solution correspond to their respective contributions to the molar solubility of the solid solution.

Protocol 2: Gravimetric Determination of Lead and Barium

This classical method can be adapted to determine the concentration of lead and barium by precipitating them as highly insoluble salts.

Objective: To determine the concentration of Ba^{2+} and Pb^{2+} in a saturated solution by gravimetric analysis.

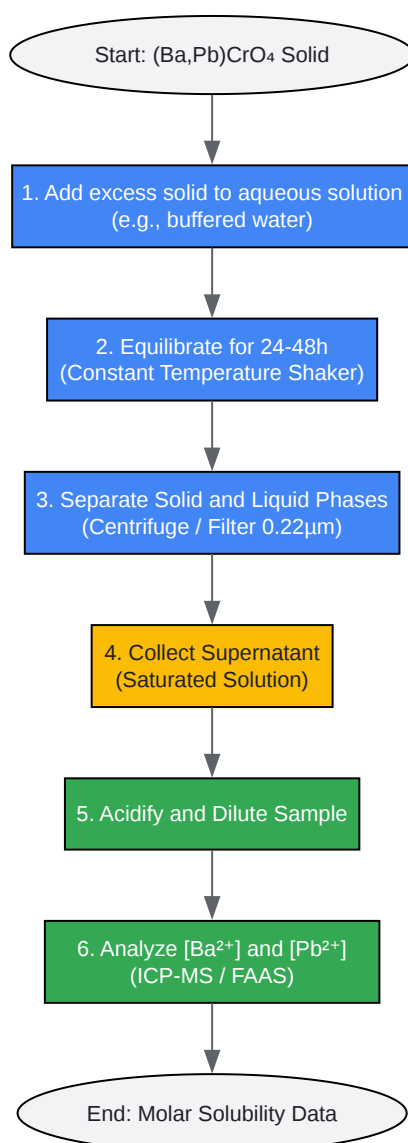
Materials:

- Saturated solution of $(\text{Ba,Pb})\text{CrO}_4$ (prepared as in Protocol 1)
- Dilute sulfuric acid (H_2SO_4)
- Ethanol
- Ashless filter paper (e.g., Whatman 41)
- Muffle furnace

- Desiccator
- Analytical balance

Procedure:

- Precipitation: Take a precise volume of the clear, saturated supernatant.
 - To determine lead, add a slight excess of dilute sulfuric acid to precipitate lead as lead sulfate (PbSO_4).[\[14\]](#) The addition of ethanol can further decrease the solubility of PbSO_4 .
 - To determine barium, a similar procedure can be followed where barium is precipitated as barium sulfate (BaSO_4).
- Digestion and Filtration: Gently heat the solution to digest the precipitate, which encourages the formation of larger, more easily filterable crystals. Allow the precipitate to settle. Filter the precipitate through a pre-weighed piece of ashless filter paper.[\[14\]](#)
- Washing: Wash the precipitate with cold deionized water and then with a small amount of ethanol to remove any soluble impurities.
- Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a crucible. Dry it in an oven before transferring to a muffle furnace. Heat to a high temperature to incinerate the filter paper and convert the precipitate to a constant weight.
- Weighing: Cool the crucible in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.[\[14\]](#)
- Calculation: From the mass of the precipitate (e.g., PbSO_4), calculate the mass and concentration of the corresponding ion (Pb^{2+}) in the original solution.



[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via spectroscopy.

Conclusion

The aqueous solubility of barium lead chromate is a complex property primarily governed by the individual solubilities of barium chromate and lead chromate, the composition of the solid solution, and the pH of the medium. Quantitative analysis through modern techniques like ICP-MS or FAAS provides the most accurate data for the low concentrations of dissolved ions. The experimental protocols and factors outlined in this guide offer a robust framework for

researchers and scientists to accurately characterize the solubility of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. gauthmath.com [gauthmath.com]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. Barium chromate - Wikipedia [en.wikipedia.org]
- 6. problem solving [intro.chem.okstate.edu]
- 7. Barium Chromate [chembk.com]
- 8. homework.study.com [homework.study.com]
- 9. Calculate the molar solubility of PbCrO_4 in: (a) Pure Water - McMurry 8th Edition Ch 17 Problem 111 [pearson.com]
- 10. Answered: Two chromate salts, barium chromate (BaCrO_4) and silver chromate (Ag_2CrO_4) are considered for solubility. The solubility product constant, K_{sp} , of BaCrO_4 is... | bartleby [bartleby.com]
- 11. Table 7-2, Analytical Methods for Determining Barium in Environmental Samples - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Method to Determination of Lead Ions in Aqueous Samples: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction Method Based on Solidification of Floating Organic Drop and Back-Extraction Followed by FAAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 14. scribd.com [scribd.com]

- To cite this document: BenchChem. [solubility of barium lead chromate in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14594032#solubility-of-barium-lead-chromate-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com